molecular formula C10H12BrFO B8497164 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-ol

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-ol

Cat. No. B8497164
M. Wt: 247.10 g/mol
InChI Key: XTQZOUWGPIKDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987250B2

Procedure details

A flask was charged with 1-(5-bromo-2-fluorophenyl)-2-methylprop-2-en-1-ol (5.39 g, 22 mmol), THF (120 mL), and water (120 mL). With vigorous stirring, p-toluenesulfonylhydrazide (20.5 g, 110 mmol) and NaOAc (18.05 g, 220 mmol) were added successively. The mixture was then refluxed at 70° C. for 20 hours. After cooling to room temperature, saturated K2CO3 solution was added, and the mixture stirred for 5 minutes. The aqueous layer was then extracted with Et2O, dried over MgSO4, and purified by column chromatography (gradient 0 to 15% EtOAc in hexanes) to give the product. 1H NMR (400 MHz, CDCl3) δ 7.58 (dd, J=6.3, 2.6 Hz, 1H), 7.34 (ddd, J=8.5, 4.5, 2.6 Hz, 1H), 6.94-6.86 (m, 1H), 4.71 (d, J=6.6 Hz, 1H), 1.97 (dq, J=13.5, 6.7 Hz, 1H), 1.84 (br s, 1H), 0.98 (d, J=6.7 Hz, 3H), 0.88 (d, J=6.8 Hz, 3H).
Quantity
5.39 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
p-toluenesulfonylhydrazide
Quantity
20.5 g
Type
reactant
Reaction Step Two
Name
Quantity
18.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:8]([OH:12])[C:9]([CH3:11])=[CH2:10])[CH:7]=1.C1COCC1.CC([O-])=O.[Na+].C([O-])([O-])=O.[K+].[K+]>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:8]([OH:12])[CH:9]([CH3:10])[CH3:11])[CH:7]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
5.39 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C(=C)C)O)F
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
p-toluenesulfonylhydrazide
Quantity
20.5 g
Type
reactant
Smiles
Name
Quantity
18.05 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (gradient 0 to 15% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
BrC=1C=CC(=C(C1)C(C(C)C)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.